3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one
Description
BenchChem offers high-quality 3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-4-16-12-17-23(30)19(25-27-20-8-5-6-9-21(20)32-25)14-31-24(17)18(22(16)29)13-28-11-7-10-26(2,3)15-28/h5-6,8-9,12,14,29H,4,7,10-11,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEBBTIKYOWPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCC(C3)(C)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of benzothiazole derivatives that are often linked with various pharmacological activities. The structural components include:
- Benzothiazole moiety : Known for its role in enhancing receptor binding.
- Piperidine group : Contributes to the modulation of neurotransmitter systems.
- Chromone core : Associated with diverse biological activities, including antioxidant and anti-inflammatory effects.
1. Inhibition of Acetylcholinesterase (AChE)
One of the primary biological activities of this compound is its inhibition of AChE, an enzyme critical in the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxychromen-4-one | TBD | |
| Other AChE inhibitors | 2.7 |
2. Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. The chromone structure is particularly noted for its ability to scavenge free radicals and inhibit pro-inflammatory cytokines.
3. Multitargeted Activity
Recent studies suggest that derivatives of benzothiazole can act as multitargeted-directed ligands (MTDLs), interacting with multiple biological targets simultaneously:
- Histamine H3 Receptor : Modulation of this receptor can influence cognitive functions and memory.
- Monoamine Oxidase B (MAO-B) : Inhibition may contribute to neuroprotection by preventing the breakdown of neurotransmitters.
Study 1: AChE Inhibition
In a study evaluating various coumarin derivatives, it was found that modifications to the benzothiazole structure significantly enhanced AChE inhibitory activity. The compound exhibited a promising profile that could lead to further development as a therapeutic agent for Alzheimer's disease .
Study 2: Neuroprotective Mechanisms
Another investigation into similar benzothiazole derivatives highlighted their ability to reduce neuronal cell death induced by oxidative stress. This was attributed to their capacity to modulate inflammatory pathways and enhance cellular antioxidant defenses .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between this compound and target enzymes such as AChE. These studies provide insights into the potential efficacy and specificity of the compound's action at the molecular level.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
